N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor and plays a significant role in the regulation of blood pressure, vascular tone, and cardiac function. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.
Scientific Research Applications
Sigma-2 Receptor Probe Development
One of the significant applications of benzamide analogues is in the development of sigma-2 receptor probes. Studies have radiolabeled benzamide analogues, such as RHM-1 and RHM-2, for their binding affinity to sigma-2 receptors in vitro. These analogues have been used to understand the sigma-2 receptor's role better and could potentially contribute to diagnostic or therapeutic applications in neurology and oncology (Jinbin Xu et al., 2005).
Directed C-H Olefination and Tetrahydroisoquinolinone Production
Another research application involves the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, highlighting the compound's role in synthesizing valuable tetrahydroisoquinolinone products. This process demonstrates the compound's utility in organic synthesis, providing a pathway to selectively form tetrahydroisoquinoline derivatives with potential pharmacological properties (S. Rakshit et al., 2011).
Synthesis and Chemical Transformations
Research also includes the synthesis and thermal fragmentation of N-arylbenzamide derivatives, leading to various products through a free radical mechanism. Such studies contribute to the broader understanding of benzamide derivatives' chemical behavior and potential applications in developing new compounds with specific properties (A. Gaber et al., 2008).
Palladium-Catalyzed Reactions
The palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols to synthesize 4-phenylquinazolinones is another area of research. This method involves benzylation, benzylic C-H amidation, and dehydrogenation in water, showcasing the compound's role in facilitating complex reactions that lead to pharmacologically relevant structures (Hidemasa Hikawa et al., 2012).
Histone Deacetylase Inhibition
Furthermore, benzamide derivatives have been explored for their potential as histone deacetylase inhibitors, particularly focusing on the HDAC6 isoform. Such studies highlight the therapeutic potential of benzamide analogues in cancer treatment and other diseases related to epigenetic regulation (C. Blackburn et al., 2013).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-30-23-11-7-6-10-21(23)25(29)26-20-13-14-22-19(16-20)12-15-24(28)27(22)17-18-8-4-3-5-9-18/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCULECEGGFJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.